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Compound of Interest

Compound Name: Prop-1-ene-1,3-sultone

Cat. No.: B1366696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectroscopic data for Prop-1-ene-1,3-sultone. The information presented
herein is intended to support research and development activities by providing detailed spectral
parameters and the methodologies for their acquisition.

'H and **C NMR Spectroscopic Data

The structural elucidation of Prop-1-ene-1,3-sultone has been established through NMR
spectroscopy. The detailed *H and predicted 3C NMR data are summarized in the tables

below.

Table 1: *H NMR Spectroscopic Data for Prop-1-ene-1,3-
sultone

Chemical Shift (5, Lo Coupling Constant
Atom Number Multiplicity
ppm) (39, Hz)
H-1 7.00 dt 6.6, 2.0
H-2 6.80 dt 6.6, 2.2
H-3 511 dd 2.2,2.2
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Solvent: CDCls, Spectrometer Frequency: 500 MHz[1]

Table 2: Predicted **C NMR Spectroscopic Data for Prop-
1-ene-1,3-sultone

While experimental 3C NMR data for Prop-1-ene-1,3-sultone is not readily available in the
reviewed literature, predicted values based on computational models and typical chemical shift
ranges for similar functional groups provide a useful reference. The expected chemical shift
ranges for the carbon atoms in Prop-1-ene-1,3-sultone are presented below.

Atom Number Predicted Chemical Shift (8, ppm)
C-1 135-145

C-2 125-135

C-3 65-75

Experimental Protocols

The following section outlines a general experimental protocol for the acquisition of *H and 13C
NMR spectra of small organic molecules like Prop-1-ene-1,3-sultone. This protocol is based
on standard laboratory practices and the information available from the synthesis and
characterization of similar compounds.

Sample Preparation:

o Dissolution: A sample of Prop-1-ene-1,3-sultone (typically 5-10 mg for *H NMR and 20-50
mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal
standard for chemical shift referencing (& = 0.00 ppm).

« Filtration: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube to
remove any particulate matter.

NMR Spectrometer and Parameters:
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« Instrument: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a
proton frequency of 400 or 500 MHz.

e Probe: A standard 5 mm broadband probe.

o Temperature: The experiments are typically conducted at room temperature (approximately
298 K).

1H NMR Acquisition:
e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
e Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the
protons between scans.

e Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
o Spectral Width: A spectral width of 10-15 ppm is generally adequate.
13C NMR Acquisition:

e Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments) is used to simplify the spectrum and enhance sensitivity through the Nuclear
Overhauser Effect (NOE).

e Acquisition Time: Typically 1-2 seconds.

o Relaxation Delay: A relaxation delay of 2-5 seconds is employed. Due to the longer
relaxation times of quaternary carbons, a longer delay may be necessary for quantitative
analysis.

e Number of Scans: A larger number of scans (e.g., 1024 or more) is required for 13C NMR due
to the low natural abundance of the 13C isotope.

o Spectral Width: A spectral width of 200-250 ppm is used to cover the entire range of carbon
chemical shifts.
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Data Processing:

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a
frequency-domain spectrum using a Fourier transform.

e Phase Correction: The spectrum is manually or automatically phase corrected.
o Baseline Correction: The baseline of the spectrum is corrected to be flat.
o Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

 Integration: The relative areas of the peaks in the *H NMR spectrum are integrated to
determine the proton ratios.

Visualizations
Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of Prop-1-ene-1,3-sultone with the
standard atom numbering used for NMR signal assignment.
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Caption: Structure of Prop-1-ene-1,3-sultone with atom numbering.

NMR Data Acquisition and Analysis Workflow
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The logical workflow for obtaining and interpreting the NMR data for Prop-1-ene-1,3-sultone is
depicted in the following diagram.

Sample Preparation

Dissolve Prop-1-ene-1,3-sultone
in CDCI3 with TMS

:

Filter into NMR Tube

~—_
\

‘ Data ACM

Acquire 1H NMR Spectrum Acquire 13C NMR Spectrum

\ =
\ _~

Data Fiocessing;/

Fourier Transform ‘

:

Phase and Baseline Correction

:

Reference to TMS

:

Integrate 1H Spectrum

II \
J Spectral Analysis ¥

Assign 1H Signals Assign 13C Signals

N/

Confirm Structure

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1366696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for NMR analysis of Prop-1-ene-1,3-sultone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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